2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide
CAS No.: 1147349-98-1
Cat. No.: VC4148551
Molecular Formula: C16H10ClF3N2O
Molecular Weight: 338.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147349-98-1 |
|---|---|
| Molecular Formula | C16H10ClF3N2O |
| Molecular Weight | 338.71 |
| IUPAC Name | 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H10ClF3N2O/c17-14-13(7-3-8-21-14)15(23)22-9-2-5-11-4-1-6-12(10-11)16(18,19)20/h1,3-4,6-8,10H,9H2,(H,22,23) |
| Standard InChI Key | KBWFOUZMNASCKU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)C2=C(N=CC=C2)Cl |
Introduction
2-Chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in pharmaceuticals. This compound belongs to a class of chemical entities that often exhibit significant biological activities, particularly as inhibitors in various biochemical pathways. The presence of a trifluoromethyl group enhances its pharmacological properties, making it a promising candidate for medicinal chemistry research.
Synthesis and Chemical Reactions
The synthesis of 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide typically involves multi-step processes using various organic chemistry techniques. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The compound can participate in several chemical reactions typical for amides and aromatic compounds.
| Synthesis Steps | Description |
|---|---|
| 1. Starting Materials | Specific organic precursors |
| 2. Reaction Conditions | Controlled temperature, solvent, and time |
| 3. Product Purification | Techniques to enhance purity |
Biological Activity and Potential Applications
The biological activity of 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide is largely dependent on its interaction with specific biological targets, which may include enzymes or receptors involved in disease pathways. Empirical studies often provide data on IC50 values, indicating potency against specific biological targets. This compound has potential applications in medicinal chemistry, particularly as an inhibitor in various biochemical pathways.
| Biological Activity | Description |
|---|---|
| Target Interaction | Enzymes or receptors in disease pathways |
| IC50 Values | Measure of potency against biological targets |
| Potential Applications | Inhibitors in biochemical pathways |
Stability and Storage
Relevant data from stability studies can inform storage conditions and shelf life. This information is crucial for maintaining the compound's integrity and ensuring its effectiveness in research and potential applications.
| Stability Factors | Description |
|---|---|
| Storage Conditions | Temperature, humidity, light exposure |
| Shelf Life | Duration of stability under optimal conditions |
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